molecular formula C13H14N2OS B12924866 1H-Imidazole-5-carboxaldehyde, 2-(ethylthio)-1-(phenylmethyl)- CAS No. 479400-31-2

1H-Imidazole-5-carboxaldehyde, 2-(ethylthio)-1-(phenylmethyl)-

Cat. No.: B12924866
CAS No.: 479400-31-2
M. Wt: 246.33 g/mol
InChI Key: CGDZHPYMGVYIQA-UHFFFAOYSA-N
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Description

1-benzyl-2-(ethylthio)-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the imidazole class of compounds. Imidazoles are nitrogen-containing heterocycles that have gained significant attention in various fields of research due to their potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 1-benzyl-2-(ethylthio)-1H-imidazole-5-carbaldehyde, can be achieved through various methods. Some common synthetic routes include:

    Condensation Reactions: This involves the condensation of 1,2-diketones with aldehydes and ammonium acetate in the presence of catalysts.

    Ring Cyclization: This method involves the cyclization of appropriate precursors under specific conditions.

    Oxidation Conversion: This involves the oxidation of suitable starting materials to form the desired imidazole derivative.

Industrial Production Methods

Industrial production of imidazole derivatives often employs green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as microreactor technology and ionic liquid-promoted synthesis are commonly used .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-(ethylthio)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Alcohols: Formed through reduction of the aldehyde group.

    Substituted Imidazoles: Formed through substitution reactions.

Scientific Research Applications

1-benzyl-2-(ethylthio)-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(ethylthio)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-2-aryl-1H-benzo[d]imidazole
  • 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole
  • 1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole

Uniqueness

1-benzyl-2-(ethylthio)-1H-imidazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

479400-31-2

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

3-benzyl-2-ethylsulfanylimidazole-4-carbaldehyde

InChI

InChI=1S/C13H14N2OS/c1-2-17-13-14-8-12(10-16)15(13)9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3

InChI Key

CGDZHPYMGVYIQA-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(N1CC2=CC=CC=C2)C=O

Origin of Product

United States

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